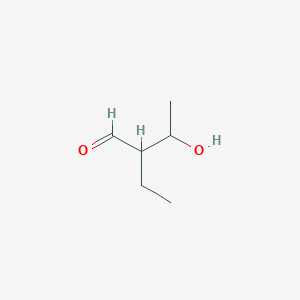

Butanal, 2-ethyl-3-hydroxy-

Description

Contextual Significance of β-Hydroxy Aldehydes in Contemporary Organic Synthesis

β-Hydroxy aldehydes, also known as aldols, are a critical class of compounds in contemporary organic synthesis due to their dual functionality, possessing both a hydroxyl and an aldehyde group. fiveable.me This unique structural motif allows them to serve as versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, natural products, and polymers. sigmaaldrich.comnih.goviitk.ac.in

The primary route to β-hydroxy aldehydes is the aldol (B89426) reaction, a powerful tool for forming carbon-carbon bonds. masterorganicchemistry.comiitk.ac.in In this reaction, the enolate of an aldehyde or ketone attacks the carbonyl carbon of another molecule, resulting in the formation of a β-hydroxy carbonyl compound. sigmaaldrich.comiitk.ac.in The resulting aldol adduct can then undergo a variety of subsequent transformations. For instance, dehydration of the β-hydroxy aldehyde leads to the formation of α,β-unsaturated aldehydes, which are themselves important synthetic intermediates. masterorganicchemistry.comfiveable.me The reactivity of both the hydroxyl and carbonyl groups makes these compounds pivotal in constructing complex molecular frameworks. fiveable.menih.gov

Modern advancements in catalysis have further enhanced the significance of β-hydroxy aldehydes. The development of asymmetric aldol reactions, utilizing chiral catalysts, allows for the stereoselective synthesis of optically active aldol products. nih.govwikipedia.org This is of paramount importance in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its specific stereochemistry.

Nomenclature and Structural Classification of 2-Ethyl-3-hydroxybutanal (C₆H₁₂O₂) within the Aldol Adduct Family

Butanal, 2-ethyl-3-hydroxy- is classified as a β-hydroxy aldehyde and is a member of the aldol adduct family. masterorganicchemistry.com Its systematic IUPAC name is 2-ethyl-3-hydroxybutanal. nih.gov The molecular formula for this compound is C₆H₁₂O₂. nih.govguidechem.com

Structurally, it features a four-carbon butanal backbone. An ethyl group is attached to the α-carbon (carbon 2), and a hydroxyl group is located on the β-carbon (carbon 3). This arrangement is characteristic of an aldol adduct, specifically one formed through a "crossed" aldol reaction where two different aldehydes react—in this case, butanal and acetaldehyde (B116499). msu.edu The presence of two stereocenters (at carbons 2 and 3) means the molecule can exist as multiple stereoisomers. guidechem.com

Table 1: Chemical and Physical Properties of Butanal, 2-ethyl-3-hydroxy-

| Property | Value |

|---|---|

| IUPAC Name | 2-ethyl-3-hydroxybutanal nih.gov |

| Molecular Formula | C₆H₁₂O₂ nih.govguidechem.com |

| Molecular Weight | 116.16 g/mol nih.gov |

| CAS Number | 54305-25-8 nih.govguidechem.com |

| Synonyms | Acetbutyraldol, 2-Ethyl-3-hydroxy-butyraldehyde guidechem.com |

| Topological Polar Surface Area | 37.3 Ų nih.gov |

| Complexity | 70.9 nih.gov |

| Rotatable Bond Count | 3 nih.gov |

This table is interactive. Click on the headers to sort.

Historical Development and Evolution of Research on β-Hydroxy Aldehydes as Crucial Chemical Intermediates

The history of β-hydroxy aldehydes is intrinsically linked to the discovery of the aldol reaction. The reaction was first reported in 1872 by chemist Charles Wurtz, who prepared the simplest β-hydroxy aldehyde, 3-hydroxybutanal (aldol), from acetaldehyde. sigmaaldrich.com German chemist Adolf von Baeyer is also credited with significant early work in this area. iitk.ac.iniitk.ac.in This discovery marked a pivotal moment in organic chemistry, providing a straightforward method for the formation of carbon-carbon bonds. nih.gov

Initially, research focused on understanding the scope and mechanism of the base-catalyzed reaction. masterorganicchemistry.com The products, β-hydroxy aldehydes and ketones, were recognized for their ability to easily dehydrate upon heating to form conjugated enones, adding another layer of synthetic utility. masterorganicchemistry.com

The latter half of the 20th century saw a dramatic evolution in aldol reaction research. A significant breakthrough was the development of methods for controlling the stereoselectivity of the reaction. wikipedia.org The work of chemists like David A. Evans in the 1970s and 1980s on chiral auxiliaries, for example, enabled the synthesis of specific stereoisomers of aldol adducts. wikipedia.org More recently, the field has been revolutionized by the rise of organocatalysis, where small organic molecules, such as the amino acid proline, are used to catalyze asymmetric aldol reactions. nih.gov This has made the synthesis of enantiomerically enriched β-hydroxy carbonyl compounds more efficient and environmentally friendly. nih.gov These advancements have solidified the role of β-hydroxy aldehydes as indispensable intermediates in the synthesis of complex, biologically active molecules. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| Butanal, 2-ethyl-3-hydroxy- |

| 3-hydroxybutanal |

| Acetaldehyde |

| Butanal |

Structure

3D Structure

Properties

CAS No. |

54305-25-8 |

|---|---|

Molecular Formula |

C6H12O2 |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

2-ethyl-3-hydroxybutanal |

InChI |

InChI=1S/C6H12O2/c1-3-6(4-7)5(2)8/h4-6,8H,3H2,1-2H3 |

InChI Key |

LCPCVJFTTGDOSW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C=O)C(C)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 3 Hydroxybutanal

Cross-Aldol Condensation Approaches to 2-Ethyl-3-hydroxybutanal Synthesis

The reaction between two different carbonyl compounds, known as a crossed or mixed aldol (B89426) reaction, is the principal strategy for synthesizing 2-ethyl-3-hydroxybutanal. chemistrysteps.com This specific transformation involves the reaction of acetaldehyde (B116499) and butanal. guidechem.comnih.gov

The formation of 2-ethyl-3-hydroxybutanal involves the nucleophilic addition of an enolate, derived from one aldehyde, to the carbonyl group of the other. In this specific case, the enolate of butanal attacks the carbonyl carbon of acetaldehyde, or the enolate of acetaldehyde attacks the carbonyl carbon of butanal. The reaction can be promoted using either stoichiometric bases or acids, or more commonly, catalytic amounts of these reagents. wikipedia.org The fundamental reaction is a dimerization of two different aldehydes to form a β-hydroxy aldehyde. libretexts.org

A significant challenge in mixed aldol reactions where both reactants possess α-hydrogens, such as acetaldehyde and butanal, is the potential formation of a complex mixture of four different products. chemistrysteps.comlibretexts.org This occurs because each aldehyde can form an enolate and can also act as the electrophilic carbonyl component, leading to two self-condensation products and two crossed-aldol products. chemistrysteps.com

Controlling the chemoselectivity to favor the desired product, 2-ethyl-3-hydroxybutanal, is a critical aspect of synthetic design. One common strategy is to control the concentration of the reactants. For instance, one aldehyde can be added slowly (dropwise) to a mixture of the second aldehyde and the catalyst. This approach keeps the concentration of the added aldehyde low, thereby minimizing its self-condensation reaction. chemistrysteps.com

Another strategy involves the pre-formation of an enolate from one carbonyl partner before the second carbonyl compound is introduced. chemistrysteps.com Using a strong, sterically hindered base like lithium diisopropylamide (LDA) can irreversibly and selectively generate the kinetic enolate of one aldehyde at low temperatures, which can then react with the second aldehyde upon its addition. organic-chemistry.org Modern approaches also utilize advanced catalytic systems, including organocatalysts or synergistic metal catalysts, to achieve high selectivity under mild conditions. nih.govnih.gov

| Enolate Donor | Carbonyl Acceptor | Resulting Product | Reaction Type |

|---|---|---|---|

| Acetaldehyde | Acetaldehyde | 3-Hydroxybutanal | Self-Condensation |

| Butanal | Butanal | 2-Ethyl-3-hydroxyhexanal (B1620174) | Self-Condensation |

| Acetaldehyde | Butanal | 3-Hydroxy-2-methylpentanal | Crossed-Aldol |

| Butanal | Acetaldehyde | 2-Ethyl-3-hydroxybutanal | Crossed-Aldol (Desired) |

Methodological Insights from Analogous Aldol Condensations (e.g., Butanal Self-Condensation to 2-Ethyl-3-hydroxyhexanal)

Understanding the mechanisms of simpler, analogous aldol reactions provides fundamental insights applicable to the synthesis of 2-ethyl-3-hydroxybutanal. The self-condensation of butanal to form 2-ethyl-3-hydroxyhexanal is a classic example. study.com

Base-catalyzed aldol additions proceed through a multistep mechanism involving an enolate intermediate. jove.comjove.com This process is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.org

The mechanism consists of three primary steps:

Enolization : A base, typically a hydroxide (B78521) or alkoxide ion, removes an acidic α-hydrogen from the aldehyde to form a resonance-stabilized enolate ion. jove.comjove.com

Nucleophilic Addition : The nucleophilic α-carbon of the enolate ion attacks the electrophilic carbonyl carbon of a second, unreacted aldehyde molecule. jove.comjove.com This step forms a new carbon-carbon bond and results in an alkoxide intermediate. jove.com

Protonation : The alkoxide intermediate is protonated, often by a solvent molecule like water, to yield the final β-hydroxy aldehyde product, known as an aldol. jove.comjove.com

| Step | Description | Key Intermediate |

|---|---|---|

| 1. Enolization | A base deprotonates the α-carbon of an aldehyde. | Resonance-stabilized enolate |

| 2. Nucleophilic Addition | The enolate attacks the carbonyl carbon of another aldehyde molecule. | Alkoxide |

| 3. Protonation | The alkoxide is protonated by a protic solvent. | β-Hydroxy aldehyde (Aldol) |

Aldol reactions can also be catalyzed by acid, proceeding through an enol intermediate rather than an enolate. wikipedia.orgmasterorganicchemistry.com This pathway offers an alternative for the synthesis of β-hydroxy aldehydes.

The acid-catalyzed mechanism involves several steps:

Keto-Enol Tautomerism : The acid catalyst promotes the conversion of the carbonyl compound into its enol tautomer, which serves as the nucleophile. allen.in

Carbonyl Activation : The acid also protonates the carbonyl oxygen of a second aldehyde molecule, which activates it and makes the carbonyl carbon a significantly better electrophile. wikipedia.orgallen.in

Nucleophilic Attack : The electron-rich α-carbon of the enol attacks the activated (protonated) carbonyl carbon, forming the C-C bond. wikipedia.orgyoutube.com

Deprotonation : A final deprotonation step yields the neutral β-hydroxy aldehyde product. youtube.com

Under acidic conditions, the aldol addition product can readily undergo dehydration to form an α,β-unsaturated aldehyde, as water is an excellent leaving group after the hydroxyl group is protonated. libretexts.orgyoutube.com

Emerging Synthetic Routes to Functionalized Butanal Derivatives

While the aldol reaction remains a foundational method, modern organic synthesis seeks more efficient, selective, and environmentally benign pathways. Emerging routes for the synthesis of functionalized carbonyl compounds, including butanal derivatives, often focus on novel catalytic systems and green chemistry principles.

Recent advances include the development of synergistic catalysis, such as dual gold-iron systems, which enable regioselective crossed-aldol reactions under mild and neutral conditions, avoiding the need for strong acids or bases. nih.gov Organocatalysis has also emerged as a powerful tool, utilizing small organic molecules like proline to catalyze asymmetric aldol reactions, offering a pathway to optically enriched products. nih.gov

Furthermore, green chemistry approaches are being increasingly applied. nih.gov These methods include the use of microwave irradiation or ultrasound to accelerate reaction rates and improve yields, as well as the exploration of more environmentally friendly solvents and recoverable catalysts to minimize waste. nih.gov These evolving strategies represent the future of synthesizing complex molecules like functionalized butanal derivatives, aiming for greater efficiency and sustainability.

Mechanistic Investigations of Aldol Reactions Yielding β Hydroxy Aldehydes

General Principles and Elementary Steps of Aldol (B89426) Condensation Mechanisms

The aldol reaction involves the nucleophilic addition of an enolate ion (or its equivalent, an enol) to a carbonyl compound, typically an aldehyde or ketone. wikipedia.org The fundamental transformation is the dimerization of an aldehyde or ketone to a β-hydroxy aldehyde or ketone. libretexts.org The reaction can be catalyzed by either acid or base, each following a distinct mechanistic pathway.

Under base catalysis , the mechanism proceeds through three primary steps:

Enolate Formation: A base, commonly a hydroxide (B78521) or alkoxide ion, abstracts an acidic α-hydrogen from a carbonyl compound to form a resonance-stabilized enolate ion. wikipedia.orgbyjus.com

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of a second molecule, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate. libretexts.orgbyjus.com

Protonation: The alkoxide intermediate is protonated by a protic solvent (like water or alcohol) to yield the final β-hydroxy aldehyde or ketone product, regenerating the base catalyst in the process. libretexts.orgbyjus.com

Under acid catalysis , the mechanism involves the formation of an enol intermediate:

Enol Formation: The carbonyl oxygen is first protonated by the acid catalyst, which activates the carbonyl group. A weak base then removes an α-hydrogen, leading to the formation of a neutral enol. wikipedia.orgyoutube.com

Nucleophilic Attack: The electron-rich enol, which is nucleophilic at the α-carbon, attacks the activated (protonated) carbonyl carbon of another molecule. wikipedia.org

Deprotonation: A final deprotonation step yields the neutral β-hydroxy carbonyl product and regenerates the acid catalyst. wikipedia.org

| Step | Base-Catalyzed Aldol Reaction | Acid-Catalyzed Aldol Reaction |

| 1. Initial Step | Deprotonation of α-carbon to form an enolate. | Protonation of carbonyl oxygen. |

| 2. Nucleophile Formation | Enolate ion (strong nucleophile). | Enol (neutral, weaker nucleophile). |

| 3. Electrophile | Neutral carbonyl compound. | Protonated, activated carbonyl compound. |

| 4. Key Bond Formation | Nucleophilic attack of enolate on carbonyl carbon. | Nucleophilic attack of enol on activated carbonyl carbon. |

| 5. Final Step | Protonation of the alkoxide intermediate. | Deprotonation to form the final product. |

Nuance of Enolate Formation in Aldehyde Condensations under Varied Catalytic Conditions

The formation of the enolate is a critical step that dictates the course of the aldol reaction. The choice of catalyst and reaction conditions significantly influences the nature and concentration of the nucleophilic species.

Under basic conditions , the equilibrium between the carbonyl compound and its enolate generally favors the starting material when using moderately strong bases like hydroxide (OH⁻) or alkoxides (RO⁻). wikipedia.org Despite the low equilibrium concentration of the enolate, the subsequent nucleophilic addition is typically rapid enough to drive the reaction forward. masterorganicchemistry.com

For reactions requiring complete and irreversible enolate formation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is employed. transformationtutoring.comchemistrysteps.com This strategy is particularly crucial in directed aldol reactions, where one carbonyl compound is fully converted to its enolate before a second, different carbonyl compound is introduced, thereby preventing unwanted self-condensation products. chemistrysteps.com The use of a strong base like LDA ensures that the enolate is formed irreversibly and quantitatively. chemistrysteps.com

Under acidic conditions , the nucleophile is the enol tautomer, not the enolate ion. wikipedia.org The formation of the enol is catalyzed by acid, but enols are less nucleophilic than enolates. youtube.com Consequently, the reaction requires the electrophilic partner (the second aldehyde molecule) to be activated by protonation to enhance its reactivity and facilitate the nucleophilic attack by the weaker enol nucleophile. wikipedia.orgyoutube.com

Stereoelectronic Control and Transition State Analysis in Nucleophilic Addition to Carbonyls

The stereochemical outcome of the aldol reaction is determined during the nucleophilic addition step, where a new stereocenter is often created. The geometry of this step is governed by stereoelectronic effects. The nucleophile does not approach the planar, sp²-hybridized carbonyl carbon randomly. Instead, it follows a specific trajectory, known as the Bürgi–Dunitz trajectory , approaching the electrophilic carbon at an angle of approximately 107° relative to the C=O bond axis. This angle optimizes the interaction between the nucleophile's highest occupied molecular orbital (HOMO) and the carbonyl's π* lowest unoccupied molecular orbital (LUMO) while minimizing steric repulsion.

As the new C-C bond forms, the hybridization of the carbonyl carbon changes from sp² to sp³, resulting in a tetrahedral intermediate. libretexts.org The stereoselectivity of the reaction can be understood by analyzing the transition state. In 1957, Zimmerman and Traxler proposed a model for aldol reactions involving metal enolates that proceeds through a chair-like, six-membered transition state. masterorganicchemistry.comharvard.edu In this model, the metal cation coordinates to both the enolate oxygen and the aldehyde oxygen, creating an organized, cyclic transition state. The substituents on the enolate and the aldehyde prefer to occupy equatorial positions to minimize 1,3-diaxial interactions, and this preference dictates the relative stereochemistry (syn or anti) of the product. harvard.edu While originally proposed for metal enolates, the concept of organized transition states is fundamental to understanding stereocontrol in many aldol variants.

Mechanistic Specificities in the Formation of 2-Ethyl-3-hydroxybutanal from Hetero-Aldehydes

The formation of 2-ethyl-3-hydroxybutanal is an example of a crossed or mixed aldol reaction , as it involves the condensation of two different aldehyde molecules: butanal and acetaldehyde (B116499). byjus.comlibretexts.org To achieve the selective formation of the desired product and avoid a complex mixture of all four possible products (two self-condensation and two crossed-condensation products), the reaction must be carefully controlled. chemistrysteps.com

A directed aldol reaction strategy is typically employed. chemistrysteps.com The mechanism, under basic conditions using a strong base like LDA, proceeds as follows:

Selective Enolate Formation: Butanal is treated with one equivalent of LDA at a low temperature (e.g., -78 °C) in an aprotic solvent like THF. LDA, being a strong and sterically hindered base, selectively and irreversibly deprotonates the α-carbon of butanal to form the corresponding lithium enolate. This step consumes all the butanal, preventing it from acting as an electrophile. chemistrysteps.com

Nucleophilic Addition: Acetaldehyde is then added slowly to the solution containing the pre-formed butanal enolate. The nucleophilic α-carbon of the butanal enolate attacks the electrophilic carbonyl carbon of acetaldehyde. This forms a new carbon-carbon bond between the α-carbon of the original butanal and the carbonyl carbon of acetaldehyde, yielding a lithium alkoxide intermediate.

Protonation: The reaction is quenched with a proton source, such as water or a mild acid, during workup. This protonates the alkoxide intermediate to give the final product, 2-ethyl-3-hydroxybutanal.

By converting one aldehyde completely into its enolate before the second aldehyde is introduced, this method ensures that only one nucleophile and one electrophile are present at any given time, leading to the formation of a single desired crossed-aldol product. chemistrysteps.com

Related Mechanistic Pathways and Transformations Exhibited by Aldehydic Substrates

Aldehydes can participate in a variety of transformations beyond the aldol reaction. The following sections explore two mechanistically significant pathways: the Tishchenko reaction and general carbonyl activation strategies.

Tishchenko Reaction Mechanisms and Product Diversification

The Tishchenko reaction is a disproportionation reaction in which two molecules of an aldehyde are converted into an ester in the presence of a catalyst, typically an aluminum alkoxide. organic-chemistry.org The reaction essentially involves one aldehyde molecule being oxidized to a carboxylic acid and the other being reduced to an alcohol, which then combine to form an ester.

The mechanism is initiated by the catalyst acting as a Lewis acid: organic-chemistry.org

Coordination and Nucleophilic Attack: An aluminum alkoxide catalyst coordinates to the carbonyl oxygen of one aldehyde molecule. This activates the aldehyde, which is then attacked by a second aldehyde molecule, forming a hemiacetal intermediate. organic-chemistry.org

Hydride Shift: The key step is an intramolecular 1,3-hydride shift from the hemiacetal carbon to the carbonyl carbon of what was the second aldehyde molecule. This concerted oxidation-reduction step occurs within the coordination sphere of the aluminum catalyst. organic-chemistry.org

Product Formation: The hydride shift results in the formation of the final ester product, which is released from the catalyst, allowing the catalytic cycle to continue.

A significant variant is the Evans-Tishchenko reaction , which is a diastereoselective reduction of a β-hydroxy ketone using an aldehyde and a Lewis acid catalyst (often samarium-based) to produce a 1,3-anti-diol monoester. scispace.comed.ac.uk This reaction proceeds through a highly organized chair-like transition state, which accounts for its high stereoselectivity. ed.ac.ukillinois.edu The development of crossed Tishchenko reactions, where two different aldehydes are coupled, has further expanded the synthetic utility of this transformation, allowing for the synthesis of unsymmetrical esters. organic-chemistry.orgorganicreactions.org

Carbonyl Polarization and Activation Mechanisms in Aldehyde Reactivity

The reactivity of aldehydes is fundamentally governed by the electronic nature of the carbonyl group (C=O). Due to the higher electronegativity of oxygen compared to carbon, the C=O double bond is highly polarized, with the oxygen atom bearing a partial negative charge (δ-) and the carbon atom bearing a partial positive charge (δ+). libretexts.org This inherent polarity makes the carbonyl carbon an electrophile, susceptible to attack by nucleophiles. libretexts.orglibretexts.org

The electrophilicity of the carbonyl carbon can be significantly enhanced through activation, making it more reactive towards even weak nucleophiles. There are two primary mechanisms for carbonyl activation:

Brønsted Acid Catalysis: In the presence of a Brønsted acid (a proton donor), the carbonyl oxygen can be protonated. This places a formal positive charge on the oxygen, which greatly increases the partial positive charge on the carbonyl carbon through inductive and resonance effects. This protonated carbonyl is a much stronger electrophile than the neutral carbonyl. libretexts.org

Lewis Acid Catalysis: A Lewis acid (an electron-pair acceptor), such as a metal ion (e.g., Mg²⁺, Zn²⁺, SiCl₄), can coordinate to the lone pair electrons of the carbonyl oxygen. libretexts.orgresearchgate.net This coordination withdraws electron density from the oxygen, which in turn withdraws electron density from the carbon, making the carbonyl carbon more electrophilic and thus more reactive to nucleophilic attack. libretexts.orgacs.org This principle is fundamental to many catalytic, enantioselective addition reactions to aldehydes. researchgate.net

Catalysis in the Synthesis of β Hydroxy Aldehydes, Including 2 Ethyl 3 Hydroxybutanal

Heterogeneous Catalytic Systems for Aldehyde Condensations

Heterogeneous catalysts are favored in industrial applications due to their ease of separation from the reaction mixture, potential for regeneration, and operational stability. Various solid materials have been investigated for the synthesis of β-hydroxy aldehydes.

Metal Oxide and Mixed Oxide Catalysts in Aldol (B89426) Adduct Formation

Simple metal oxides and more complex mixed oxides are effective catalysts for aldol condensations. Magnesium oxide (MgO) and aluminum oxide (Al₂O₃) are notable examples. For the self-condensation of n-butyraldehyde, γ-alumina has been identified as a suitable catalyst. researchgate.net The catalytic activity of these materials is often linked to the presence of both acidic and basic sites on their surfaces.

Magnesium-aluminum (Mg-Al) mixed oxides, often derived from hydrotalcite precursors, have shown significant promise in aldol condensation reactions. acs.orgresearchgate.net The catalytic performance of these materials is influenced by the Mg/Al molar ratio, which in turn determines the concentration and strength of the basic sites. acs.org The morphology and crystal size of these mixed oxides also play a role in their catalytic efficacy. acs.org Studies on the aldol condensation of other aldehydes, such as furfural (B47365) with acetone (B3395972), have demonstrated that the basicity of Mg-Al mixed oxides can be tuned by altering their composition. semanticscholar.org While a direct correlation between the chemical composition and the number of basic sites is not always clear, these properties significantly affect catalytic performance. acs.org

Lanthanum-modified γ-Al₂O₃ has also been employed to catalyze the self-condensation of n-butanal. researchgate.net Under optimized conditions of a 0.15:1 catalyst to n-butanal mass ratio, a reaction temperature of 180°C, and a reaction time of 8 hours, this catalyst achieved a 90.6% conversion of n-butanal with a 91.7% selectivity towards the dehydrated product, 2-ethyl-2-hexenal (B1232207). researchgate.net

The table below summarizes the performance of various metal oxide and mixed oxide catalysts in aldol condensation reactions.

| Catalyst | Reactants | Key Findings |

| γ-Alumina | n-Butyraldehyde | Effective for self-condensation; can lead to side reactions like Tishchenko-type cross-esterification. researchgate.net |

| Mg-Al Mixed Oxides | Furfural and Acetone | Catalytic performance is dependent on Mg/Al ratio, which influences basic site density and strength. acs.org |

| La-modified γ-Al₂O₃ | n-Butanal | Achieved high conversion (90.6%) and selectivity to the dehydrated product (91.7%) under optimized conditions. researchgate.net |

Application and Performance of Zeolite-Based Catalysts

Zeolites, with their well-defined porous structures and tunable acidity, are another important class of heterogeneous catalysts for aldol condensation. While specific studies on the use of zeolites for the synthesis of 2-ethyl-3-hydroxybutanal are limited, their general applicability to aldehyde condensations is well-documented. The catalytic activity of zeolites in these reactions is attributed to their acidic and basic properties.

Bifunctional Catalysts for Integrated Reaction Sequences

Bifunctional catalysts, which possess two different types of active sites, are particularly valuable for carrying out multiple reaction steps in a single reactor. In the context of n-butanal conversion, bifunctional catalysts can facilitate both the initial aldol condensation to form 2-ethyl-3-hydroxybutanal and its subsequent hydrogenation to produce 2-ethylhexanol, an important industrial chemical. researchgate.net

Several bifunctional catalysts based on γ-Al₂O₃ have been prepared for the direct synthesis of 2-ethylhexanol from n-butanal. researchgate.net For instance, a Ni/Ce-Al₂O₃ catalyst demonstrated enhanced selectivity towards 2-ethylhexanol by promoting the aldol condensation over the direct hydrogenation of n-butanal. researchgate.net Under optimized conditions, a 57.8% yield of 2-ethylhexanol was achieved. researchgate.net The addition of cerium to the Ni/Al₂O₃ catalyst was found to be crucial in improving the selectivity. researchgate.net However, these catalysts can suffer from deactivation due to the hydration of the γ-Al₂O₃ support. rsc.org

The development of these integrated processes highlights the efficiency of bifunctional catalysts in streamlining chemical production by combining multiple reaction steps. rsc.org

The following table presents data on the performance of a bifunctional catalyst in the conversion of n-butanal.

| Catalyst | Reaction | Conversion of n-butanal | Selectivity of 2-ethylhexanol |

| Ni/Ce-Al₂O₃ | Aldol Condensation-Hydrogenation | 100% | 66.9% |

Data from a study on the direct synthesis of 2-ethylhexanol from n-butanal. researchgate.net

Homogeneous Catalysis and Organocatalysis in β-Hydroxy Aldehyde Synthesis

Homogeneous catalysts, which operate in the same phase as the reactants, offer high activity and selectivity due to the excellent accessibility of their active sites. The formation of 2-ethyl-3-hydroxy-hexanal (an aldol adduct from butanal) can be achieved through a base-catalyzed aldol addition reaction. study.com In this process, a base, such as potassium hydroxide (B78521) (KOH), abstracts an alpha-hydrogen from a butanal molecule to form an enolate ion. study.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second butanal molecule to yield 2-ethyl-3-hydroxyhexanal (B1620174). study.com

Organocatalysis, which utilizes small organic molecules as catalysts, has also emerged as a powerful tool for aldol reactions. Chitosan, a biopolymer, has been shown to be an effective catalyst for the self-condensation of n-butyraldehyde. researchgate.net The reaction proceeds through the formation of an enamine intermediate, formed by the interaction of n-butyraldehyde with the amino groups of chitosan. researchgate.net This is followed by the formation of 2-ethyl-3-hydroxyhexanal, which then dehydrates to 2-ethyl-2-hexenal. researchgate.net Under suitable conditions, this catalytic system achieved a 96.0% conversion of n-butyraldehyde with an 89.6% selectivity to the dehydrated product. researchgate.net

Impact of Catalyst Structural Features and Surface Chemistry on Reaction Selectivity and Efficiency

The selectivity and efficiency of catalysts in the synthesis of β-hydroxy aldehydes are profoundly influenced by their structural and surface properties. For mixed oxide catalysts like Mg-Al oxides, the ratio of the metal cations is a critical parameter. acs.org This ratio dictates the density and strength of the acid-base sites on the catalyst surface, which in turn governs the reaction pathway. semanticscholar.org For example, in alcohol coupling reactions over Mg-Al mixed oxides, Mg-rich samples tend to favor dehydrogenation to aldehydes, while Al-rich catalysts promote dehydration to ethers. semanticscholar.org

The morphology and crystal size of the catalyst particles also play a significant role. acs.org In the case of Mg-Al mixed oxides used for the aldol condensation of furfural and acetone, the aluminum content was found to influence the size and shape of both large agglomerates and plate-like crystals. acs.org

For aminosilica catalysts, the interplay between acidic silanol (B1196071) groups and basic amine groups is crucial for their catalytic activity in aldol condensations. The spatial separation and the relative concentration of these groups can be tuned to optimize catalyst performance. acs.org Studies have shown that increasing the number of Lewis acid sites can enhance the activity for nitroaldol condensation but not necessarily for aldol condensation. acs.org Conversely, the presence of stronger Brønsted acid sites in conjunction with secondary amines has been observed to increase the catalytic activity in the gas-phase self-condensation of butanal. acs.org

The control over these structural and surface chemical features is paramount in designing highly selective and efficient catalysts for the synthesis of specific β-hydroxy aldehydes like 2-ethyl-3-hydroxybutanal.

Retrosynthetic Analysis and Strategic Disconnections for 2 Ethyl 3 Hydroxybutanal

Foundational Principles of Retrosynthetic Analysis for β-Hydroxy Carbonyl Skeletons

The retrosynthesis of β-hydroxy carbonyl compounds, such as 2-ethyl-3-hydroxybutanal, is fundamentally guided by the recognition of the aldol (B89426) addition reaction as the key bond-forming step. libretexts.orgfiveable.me In this reaction, an enolate attacks a carbonyl compound, forming a new carbon-carbon bond and creating the characteristic β-hydroxy carbonyl motif. fiveable.meyoutube.com

The core principle involves identifying the α-β carbon-carbon bond relative to the carbonyl group as the strategic disconnection point. youtube.com This disconnection conceptually reverses the aldol reaction, breaking the target molecule into two simpler carbonyl-containing fragments: a nucleophilic enolate precursor and an electrophilic carbonyl precursor. libretexts.org

A critical aspect of this analysis is the consideration of functional group interconversion (FGI). For instance, if the target molecule is an α,β-unsaturated carbonyl compound, the first retrosynthetic step is an FGI to the corresponding β-hydroxy carbonyl compound, which can then undergo the characteristic aldol disconnection. youtube.comlkouniv.ac.in The stability and reactivity of these intermediates are influenced by steric and electronic factors of the substituents. fiveable.me

The process of retrosynthetic analysis can be summarized as follows:

Identify the Target Molecule's Key Functional Groups: In this case, a β-hydroxy aldehyde.

Recognize the Strategic Bond: The bond between the α and β carbons.

Perform the Disconnection: Break the α-β bond to generate synthons (idealized fragments).

Identify the Synthetic Equivalents: Determine the real-world reagents that correspond to the synthons.

This systematic approach provides a logical pathway for planning the synthesis of complex molecules from simpler starting materials. chemistry.coach

Rationalized Disconnection Strategies for the Carbon-Carbon Bond in 2-Ethyl-3-hydroxybutanal

Applying the principles of retrosynthesis to 2-ethyl-3-hydroxybutanal, the key disconnection occurs at the C2-C3 bond. This bond is formed during the aldol addition.

The retrosynthetic disconnection of 2-ethyl-3-hydroxybutanal reveals two potential precursor molecules: butanal and propanal.

Retrosynthetic Analysis of 2-Ethyl-3-hydroxybutanal:

| Target Molecule | Disconnection | Synthons | Synthetic Equivalents |

| 2-Ethyl-3-hydroxybutanal | C2-C3 bond | Enolate of Butanal (nucleophile) and Propanal (electrophile) | Butanal and Propanal |

This disconnection strategy is based on the crossed aldol reaction, where the enolate of one aldehyde (butanal) attacks the carbonyl group of another aldehyde (propanal). To achieve selectivity and avoid self-condensation products, a directed aldol reaction would be necessary in the forward synthesis. youtube.com This could involve the pre-formation of the enolate of butanal using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) before the addition of propanal. youtube.com

An alternative, though less common, disconnection could be considered at the C3-C4 bond. However, this would not correspond to a standard, high-yielding bond-forming reaction like the aldol addition and is therefore not a preferred synthetic strategy.

Theoretical Frameworks and Computational Tools for Elucidating Retrosynthetic Pathways

The field of retrosynthetic analysis has been significantly advanced by the development of theoretical frameworks and computational tools that assist chemists in designing synthetic routes. the-scientist.comsynthiaonline.com These tools leverage large databases of chemical reactions and employ sophisticated algorithms to identify potential disconnections and synthetic pathways. the-scientist.comacs.org

Key Theoretical Concepts:

Bond-Network Analysis: This strategy focuses on identifying strategic bonds within the carbon skeleton, particularly in complex polycyclic systems, to guide disconnections. nih.gov

Functional Group-Based Strategies: This approach prioritizes disconnections based on reliable reactions associated with specific functional groups, as seen in the aldol-based disconnection of β-hydroxy carbonyls. nih.gov

Computational Tools in Retrosynthesis:

A variety of software platforms are now available to automate and enhance retrosynthetic analysis. These tools can be broadly categorized based on their underlying approach:

Rule-Based Systems: These programs utilize a manually curated set of reaction rules to generate retrosynthetic pathways.

Machine Learning and AI-Based Systems: These more recent tools use artificial intelligence and machine learning algorithms trained on vast reaction databases to predict novel and efficient synthetic routes. the-scientist.comsynthiaonline.com They can analyze complex molecules and suggest multiple disconnection strategies, often uncovering non-intuitive pathways. the-scientist.com

Examples of Computational Retrosynthesis Tools:

| Tool Name | Developer/Affiliation | Key Features |

| SYNTHIA™ (formerly Chematica) | Merck KGaA | Integrates expert-coded rules with machine learning; provides reaction conditions and enzyme-based options. the-scientist.com |

| Reaxys Predictive Retrosynthesis | Elsevier (with Iktos and Pending AI) | AI-powered predictions based on a vast database of expert-curated reactions; allows for user-guided disconnections. elsevier.com |

| AiZynthFinder | AstraZeneca and University of Bern | Open-source tool that predicts synthetic routes and can be trained on user-specific datasets. wikipedia.org |

| IBM RXN | IBM | Freely accessible, cloud-based service using AI models to predict reactions and generate pathways. wikipedia.org |

| SynRoute | - | Combines a small number of general reaction templates with a literature-based reaction database. acs.org |

| ASKCOS | - | Open-source suite for synthesis planning. wikipedia.org |

These computational tools are transforming synthetic chemistry by accelerating the process of route design, reducing the reliance on trial-and-error experimentation, and promoting the discovery of more efficient and sustainable synthetic methods. the-scientist.comsynthiaonline.com They offer chemists the ability to quickly evaluate numerous potential pathways, optimize reaction conditions, and select the most promising routes for laboratory execution. the-scientist.comelsevier.com

Stereochemical Control in the Synthesis of 2 Ethyl 3 Hydroxybutanal and Chiral β Hydroxy Aldehydes

Diastereoselectivity in Aldol (B89426) Condensations: Factors Influencing Threo/Erythro Ratios in Related Systems

The aldol condensation is a powerful carbon-carbon bond-forming reaction for the synthesis of β-hydroxy carbonyl compounds. When both the enolate and the aldehyde components have substituents, two new stereocenters can be created, leading to the formation of diastereomeric products, often referred to as syn (erythro) and anti (threo). chemistrysteps.com The ratio of these diastereomers is influenced by a combination of factors, primarily the geometry of the enolate (Z or E) and the nature of the reactants and reaction conditions. pharmacy180.com

The Zimmerman-Traxler model provides a widely accepted rationale for predicting the diastereoselectivity of aldol reactions. harvard.edu This model proposes a chair-like six-membered transition state involving the metal cation of the enolate. harvard.edu The geometry of the enolate plays a crucial role; Z-enolates generally lead to the formation of syn aldol products, while E-enolates preferentially yield anti products. pharmacy180.com

Several factors can influence the geometry of the enolate and, consequently, the diastereomeric ratio of the product:

Base and Solvent: The choice of base and solvent can significantly impact the kinetic versus thermodynamic control of enolate formation. For instance, bulky bases like lithium diisopropylamide (LDA) tend to favor the formation of the kinetic enolate. youtube.com

Metal Counterion: The nature of the metal counterion (e.g., Li+, Na+, B, Ti) affects the bond lengths and angles within the Zimmerman-Traxler transition state, thereby influencing steric interactions and diastereoselectivity. Boron enolates, for example, often exhibit high levels of diastereoselectivity due to the shorter B-O bond lengths, which amplify steric effects in the transition state. pharmacy180.com

Substituents: The steric bulk of the substituents on both the enolate and the aldehyde can have a profound effect on the preferred transition state and, therefore, the threo/erythro ratio. youtube.com

A rhodium-catalyzed hydrogenation of vinyl ketones in the presence of aldehydes has been shown to produce aldol products with high levels of syn-diastereoselectivity. organic-chemistry.org This method is notable for its tolerance of various functional groups that might be sensitive to other reaction conditions. organic-chemistry.org

| Factor | Influence on Diastereoselectivity | Example |

| Enolate Geometry | Z-enolates favor syn products; E-enolates favor anti products. pharmacy180.com | Not specified |

| Metal Counterion | Shorter metal-oxygen bonds (e.g., Boron) can increase steric interactions and enhance diastereoselectivity. pharmacy180.com | Boron enolates |

| Catalyst | Certain catalysts can favor the formation of specific diastereomers. | Rhodium-catalyzed hydrogenation of vinyl ketones yields high syn-selectivity. organic-chemistry.org |

Enantioselective Methodologies for the Asymmetric Synthesis of Chiral β-Hydroxy Aldehydes.nih.govwikipedia.org

Achieving enantioselectivity in the synthesis of chiral β-hydroxy aldehydes requires the use of chiral catalysts, auxiliaries, or reagents that can differentiate between the two enantiotopic faces of the prochiral aldehyde or enolate.

The development of chiral catalysts has revolutionized asymmetric synthesis, allowing for the production of enantiomerically enriched compounds from achiral starting materials. nih.gov In the context of aldol reactions, several catalytic systems have proven effective. rsc.org

Chiral Lewis Acid Catalysis: Chiral Lewis acids can coordinate to the aldehyde, activating it towards nucleophilic attack and creating a chiral environment that directs the approach of the enolate. acs.org

Organocatalysis: Small organic molecules, such as proline and its derivatives, can catalyze asymmetric aldol reactions by forming chiral enamines or iminium ions as key intermediates. wikipedia.orgrsc.org This approach offers advantages in terms of being metal-free and often proceeding under mild conditions. nih.gov

Metal-Based Catalysis: Transition metal complexes with chiral ligands are widely used to catalyze asymmetric aldol reactions. The chiral ligand environment around the metal center dictates the stereochemical outcome of the reaction. nih.gov

The design of chiral ligands is a cornerstone of asymmetric catalysis. researchgate.net Effective ligands create a well-defined chiral pocket around the metal center, which is crucial for high enantioselectivity. nih.gov C2-symmetric ligands have been particularly successful in this regard as they can reduce the number of possible diastereomeric transition states. nih.gov Linked-BINOL ligands, for instance, have been shown to be effective in various asymmetric reactions, including aldol additions. rsc.org

Chiral auxiliaries are another powerful strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary can be removed and ideally recycled. wikipedia.org Evans' oxazolidinones and Oppolzer's camphorsultam are classic examples of chiral auxiliaries that have been successfully employed in asymmetric aldol reactions. wikipedia.org The auxiliary controls the facial selectivity of the enolate attack on the aldehyde by sterically blocking one face of the enolate. wikipedia.org

| Strategy | Description | Example |

| Chiral Catalysis | Utilizes a chiral catalyst to create an asymmetric environment. nih.gov | Proline-catalyzed aldol reaction. wikipedia.org |

| Chiral Ligands | Chiral organic molecules that coordinate to a metal center to induce asymmetry. researchgate.net | C2-symmetric ligands, Linked-BINOL. nih.govrsc.org |

| Chiral Auxiliaries | A temporary chiral group attached to the substrate to direct stereochemistry. wikipedia.org | Evans' oxazolidinones, Oppolzer's camphorsultam. wikipedia.org |

Chemoenzymatic Approaches for Stereoselective Formation of Optically Active Hydroxy Compounds

Chemoenzymatic methods combine the advantages of chemical synthesis with the high stereoselectivity of enzymatic transformations to produce optically active compounds. rsc.org

Lipases are enzymes that catalyze the hydrolysis of esters in an aqueous environment and can catalyze esterification and transesterification reactions in non-aqueous media. mdpi.com Their ability to selectively react with one enantiomer of a racemic mixture makes them highly valuable for kinetic resolution. mdpi.com

In a typical lipase-catalyzed kinetic resolution of a racemic alcohol, the enzyme will selectively acylate one enantiomer, leaving the other enantiomer unreacted. nih.gov The resulting mixture of the acylated and unreacted alcohols can then be separated. Lipases such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia are commonly used for these transformations. nih.gov The enantioselectivity of the resolution is often high, leading to products with excellent enantiomeric excess. nih.gov

Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible reduction of ketones and aldehydes to their corresponding alcohols. researchgate.net These enzymes often exhibit high enantioselectivity, making them powerful tools for the synthesis of chiral alcohols from prochiral ketones. acs.org The stereochemical outcome of the reduction is determined by the specific ADH used, with some enzymes following Prelog's rule and others the anti-Prelog's rule, allowing for the synthesis of both (R)- and (S)-alcohols. nih.govresearchgate.net

Whole-cell biotransformations using microorganisms that contain ADHs are often employed, as this can be more cost-effective than using purified enzymes. nih.gov The regeneration of the necessary cofactor (typically NADH or NADPH) is often achieved in situ by the microorganism's metabolism or by adding a co-substrate. researchgate.net The asymmetric reduction of ketones using ADHs is an environmentally friendly and highly efficient method for producing enantiomerically pure alcohols. researchgate.net

| Chemoenzymatic Approach | Description | Key Enzymes |

| Lipase-Catalyzed Kinetic Resolution | Selective acylation or hydrolysis of one enantiomer in a racemic mixture. mdpi.com | Lipases (e.g., from Candida antarctica, Pseudomonas cepacia). nih.gov |

| Asymmetric Reduction | Enantioselective reduction of a prochiral ketone or aldehyde to a chiral alcohol. acs.org | Alcohol Dehydrogenases (ADHs). researchgate.net |

Applications of 2 Ethyl 3 Hydroxybutanal As a Synthetic Building Block

Precursor Role in the Synthesis of Key Unsaturated Aldehydes and Alcohols

The strategic placement of the hydroxyl group beta to the carbonyl group in 2-ethyl-3-hydroxybutanal (and its analog, 2-ethyl-3-hydroxyhexanal (B1620174), derived from butanal) facilitates key elimination and reduction reactions, leading to commercially significant unsaturated aldehydes and diols.

The aldol (B89426) addition product, 2-ethyl-3-hydroxyhexanal, readily undergoes dehydration to form the corresponding α,β-unsaturated aldehyde, 2-ethyl-2-hexenal (B1232207). This elimination of a water molecule is a common and facile transformation, often achievable during the distillation of the aldol product or by heating, sometimes in the presence of an acid or base catalyst. wikipedia.org In many industrial processes, the synthesis of 2-ethyl-2-hexenal from n-butyraldehyde is performed as a single process, where the initially formed 2-ethyl-3-hydroxyhexanal is dehydrated in situ. google.com This unsaturated aldehyde is a critical intermediate for the production of other high-value chemicals. google.com

The general transformation is a cornerstone of industrial aldehyde chemistry, converting simple saturated aldehydes into more complex unsaturated systems. The process typically involves the aldol condensation of n-butyraldehyde, which first forms the β-hydroxy aldehyde intermediate that is subsequently dehydrated. wikipedia.org

| Product | Precursor | Reagents and Conditions | Yield |

| 2-Ethyl-2-hexenal | n-Butyraldehyde | Solid base catalyst (e.g., MgO-Al₂O₃), 80–220 °C, 0.1–1.0 MPa. google.com | Up to 96% google.com |

This table summarizes the direct conversion from n-butyraldehyde, which proceeds via the 2-ethyl-3-hydroxyhexanal intermediate.

The aldehyde functional group in 2-ethyl-3-hydroxyhexanal can be selectively reduced to a primary alcohol, yielding the corresponding diol, 2-ethyl-1,3-hexanediol. This transformation is typically achieved through catalytic hydrogenation or with chemical reducing agents. quora.comgoogle.com This diol is a valuable compound used as an insect repellent and in the preparation of polyesters. google.comnih.gov

Commonly employed methods for this reduction include the use of Raney nickel as a catalyst under hydrogen pressure or sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. quora.comgoogle.com The choice of method can depend on the desired scale and process conditions.

| Product | Precursor | Reagents and Conditions | Yield |

| 2-Ethyl-1,3-hexanediol | 2-Ethyl-3-hydroxyhexanal | Catalytic Hydrogenation: Raney nickel catalyst, H₂ (20 bar), 100 °C. google.com | 56.9% google.com |

| 2-Ethyl-1,3-hexanediol | 2-Ethyl-3-hydroxyhexanal | Chemical Reduction: NaBH₄ in methanol (B129727) (MeOH) or ethanol (B145695) (EtOH). quora.com | Not specified |

Contribution to the Elaboration of Complex Molecular Architectures in Pharmaceutical and Fragrance Synthesis

While direct applications of Butanal, 2-ethyl-3-hydroxy- as a complex building block in multi-step pharmaceutical synthesis are not extensively documented in publicly available literature, its derivatives and analogous structures play roles in the creation of biologically active molecules and fragrances. The analogous compound 3-hydroxybutanal has been used in the manufacturing of perfumes. wikipedia.org

Furthermore, the direct derivative of its hexanal (B45976) analog, 2-ethyl-1,3-hexanediol, is widely known by the name Ethohexadiol and is used as an effective insect repellent. nih.gov Its use in this capacity highlights the utility of the carbon skeleton, derived from the initial aldol reaction, in forming molecules with specific biological interactions. This application positions the parent aldol as a key precursor to compounds within the broader agrochemical and repellent industries.

Pathways to Other Functionalized Derivatives and Subsequent Chemical Transformations

Butanal, 2-ethyl-3-hydroxy- and its analogs are foundational to a family of important eight-carbon (C8) industrial chemicals. The synthetic pathways to these derivatives typically proceed through the key intermediate, 2-ethyl-2-hexenal, which is formed via dehydration of the initial aldol product. From this unsaturated aldehyde, several critical transformations can be carried out.

Synthesis of 2-Ethylhexanal: Selective hydrogenation of the carbon-carbon double bond of 2-ethyl-2-hexenal, without reducing the aldehyde group, yields 2-ethylhexanal. intratec.us

Synthesis of 2-Ethylhexanol: A more extensive hydrogenation of 2-ethyl-2-hexenal, which reduces both the carbon-carbon double bond and the aldehyde group, produces 2-ethylhexanol. rsc.orgacs.org This alcohol is a large-volume commodity chemical primarily used to manufacture plasticizers. researchgate.net

Synthesis of 2-Ethylhexanoic Acid: This carboxylic acid is produced via the oxidation of 2-ethylhexanal. intratec.usnih.gov The process often uses air or oxygen as the oxidant in the presence of a catalyst. nih.govgoogle.com 2-Ethylhexanoic acid and its salts have various applications, including use as corrosion inhibitors, in paint driers, and for producing plasticizers and lubricants. researchgate.net

These transformations showcase how the initial C4+C4 aldol addition reaction provides the basic C8 skeleton that is subsequently modified to produce a range of functionalized derivatives with significant industrial importance.

| Target Derivative | Intermediate Precursor | Transformation | Reagents and Conditions |

| 2-Ethylhexanal | 2-Ethyl-2-hexenal | Selective Hydrogenation intratec.us | Hydrogen (H₂), catalyst. intratec.us |

| 2-Ethylhexanol | 2-Ethyl-2-hexenal | Full Hydrogenation acs.org | Ni/TiO₂ catalyst, H₂ (2 MPa), 180 °C, isopropanol (B130326) solvent. acs.org |

| 2-Ethylhexanoic Acid | 2-Ethylhexanal | Oxidation nih.govnih.gov | O₂, N-hydroxyphthalimide (NHPI) catalyst, isobutanol solvent. nih.govnih.gov |

Future Research Directions and Emerging Paradigms in β Hydroxy Aldehyde Chemistry

Development of Novel Sustainable and Green Synthetic Methodologies for β-Hydroxy Aldehydes

The development of sustainable and green synthetic routes to β-hydroxy aldehydes is a cornerstone of future research, aiming to minimize environmental impact while maximizing efficiency. A key focus is the application of the principles of green chemistry to the aldol (B89426) reaction, a fundamental carbon-carbon bond-forming reaction for the synthesis of these compounds.

Atom Economy and Waste Prevention: Traditional aldol reactions often suffer from the generation of significant waste. Future methodologies will prioritize high atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. rsc.org This involves designing reactions that proceed with high yield and selectivity, minimizing the formation of byproducts. The carbonyl-ene reaction, for instance, represents a highly atom-economic approach to the synthesis of homoallylic alcohols, which can be precursors to β-hydroxy aldehydes. rsc.orgnih.gov

Benign Solvents and Reaction Conditions: A significant area of research is the replacement of hazardous organic solvents with more environmentally friendly alternatives. nih.gov Water, being non-toxic, non-flammable, and readily available, is an attractive medium for aldol reactions. nih.gov The development of water-compatible catalysts is crucial for the success of these aqueous-phase syntheses. nih.gov Furthermore, solvent-free (neat) reaction conditions are being explored to further reduce solvent consumption and simplify product purification. acs.orgnih.gov Microwave-assisted synthesis is another promising avenue, often leading to shorter reaction times and improved yields. researchgate.net

Renewable Feedstocks: The transition from fossil fuel-based feedstocks to renewable resources is a critical aspect of sustainable chemistry. For the synthesis of butanal, a key precursor to Butanal, 2-ethyl-3-hydroxy-, research is focused on the utilization of bio-based sources. Biobutanol, produced from the fermentation of biomass such as corn grain, agricultural residues, and food waste, can be catalytically converted to butanal. acs.orgnih.gov Lignocellulosic biomass, the most abundant renewable resource globally, is a particularly promising feedstock for biobutanol production. rsc.org The development of efficient fermentation and catalytic conversion processes is essential to make this route economically viable. nih.govrsc.org

Data on Sustainable Synthesis Approaches:

| Green Chemistry Principle | Application in β-Hydroxy Aldehyde Synthesis | Key Research Areas |

| Atom Economy | Maximizing incorporation of reactant atoms into the product. | High-yield aldol reactions, development of catalytic cycles with minimal byproduct formation. |

| Benign Solvents | Replacement of hazardous organic solvents. | Aldol reactions in water, supercritical fluids, and solvent-free conditions. |

| Renewable Feedstocks | Utilization of non-fossil fuel-based starting materials. | Production of butanal from biobutanol derived from biomass fermentation. |

| Energy Efficiency | Reducing energy consumption in synthetic processes. | Microwave-assisted synthesis, development of highly active catalysts that operate under mild conditions. |

Design and Engineering of Highly Selective and Recyclable Catalytic Systems for Aldol Reactions

The design of highly selective and recyclable catalysts is paramount for the efficient and sustainable synthesis of β-hydroxy aldehydes like Butanal, 2-ethyl-3-hydroxy-. The focus is on achieving precise control over chemo-, regio-, diastereo-, and enantioselectivity while ensuring the catalyst can be easily recovered and reused.

Highly Selective Catalysts:

Organocatalysts: Small organic molecules, such as proline and its derivatives, have emerged as powerful catalysts for asymmetric aldol reactions. nih.govresearchgate.netnih.gov These catalysts can provide excellent stereocontrol, leading to the formation of specific enantiomers of β-hydroxy aldehydes. researchgate.net The design of novel organocatalysts often involves modifying the catalyst structure to create a specific chiral environment that directs the stereochemical outcome of the reaction. researchgate.net

Heterogeneous Catalysts: Solid catalysts offer significant advantages in terms of separation and recyclability. Materials like perovskite nanocrystals and hydrotalcite-related mixed oxides have shown promise in aldol condensations. nih.govchegg.com These catalysts can be engineered to have specific acidic or basic sites that promote the desired reaction pathway. For instance, bifunctional catalysts containing both acidic and basic sites can facilitate tandem aldol condensation and hydrogenation reactions.

Nanocatalysts: Nanoparticles, with their high surface-area-to-volume ratio, can exhibit enhanced catalytic activity. rsc.org The properties of nanocatalysts can be tuned by controlling their size, shape, and composition, allowing for the optimization of their performance in aldol reactions.

Recyclable Catalytic Systems:

Multiphase Systems: Immobilizing the catalyst in a separate phase from the reactants and products allows for easy separation and recycling. nih.govyork.ac.uk For example, a catalyst can be dissolved in a polar solvent like polyethylene (B3416737) glycol, while the reaction takes place in a less polar organic phase. nih.gov After the reaction, the phases can be separated, and the catalyst-containing phase can be reused. nih.gov

Thermoresponsive Catalysts: Some catalysts can be attached to polymers that exhibit temperature-dependent solubility. At the reaction temperature, the catalyst is soluble and active. Upon cooling, the polymer-supported catalyst precipitates and can be recovered by filtration. researchgate.net

Magnetic Nanoparticles: Attaching a catalyst to magnetic nanoparticles allows for its easy separation from the reaction mixture using an external magnetic field. This technique offers a simple and efficient way to recycle the catalyst.

Research Findings on Catalyst Performance:

| Catalyst Type | Key Features | Advantages | Challenges |

| Organocatalysts | Chiral organic molecules (e.g., proline derivatives) | High enantioselectivity, metal-free | Can be difficult to separate from the product |

| Heterogeneous Catalysts | Solid materials (e.g., perovskites, hydrotalcites) | Easy separation and recyclability, thermal stability | Can have lower activity and selectivity than homogeneous catalysts |

| Nanocatalysts | Nanoparticles with high surface area | High activity, tunable properties | Potential for aggregation and deactivation |

| Bifunctional Catalysts | Possess both acidic and basic sites | Can catalyze multiple reaction steps in one pot | Requires careful design to balance the different catalytic functions |

Integration of Artificial Intelligence and Machine Learning for Reaction Optimization and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis, including the production of β-hydroxy aldehydes. These computational tools can accelerate the discovery of new reactions and catalysts and optimize existing processes with unprecedented speed and efficiency. rsc.orgnih.gov

Reaction Optimization: AI algorithms can analyze vast datasets of chemical reactions to identify the optimal conditions for a specific transformation. nih.govacs.orgmasterorganicchemistry.com By considering multiple parameters simultaneously, such as temperature, solvent, catalyst, and reactant concentrations, machine learning models can predict the reaction outcome (e.g., yield, selectivity) and suggest the best set of conditions to achieve the desired result. acs.org This data-driven approach can significantly reduce the number of experiments required for process optimization, saving time and resources. acs.org

Catalyst Discovery: AI can be employed to design and identify novel catalysts with enhanced activity and selectivity. rsc.orgmax-planck-innovation.dechimia.ch By learning the relationships between catalyst structure and performance from existing data, machine learning models can predict the catalytic activity of new, untested molecules. chimia.ch This allows for the virtual screening of large libraries of potential catalysts, focusing experimental efforts on the most promising candidates. rsc.org

Mechanism Elucidation: Computational modeling, often combined with machine learning, can provide deep insights into the mechanisms of chemical reactions. acs.orgresearchgate.netacs.orgyork.ac.uk By simulating the reaction pathways at the molecular level, researchers can understand the elementary steps involved, identify transition states, and rationalize the observed selectivity. researchgate.netyork.ac.uk This fundamental understanding is crucial for the rational design of more efficient and selective catalysts. For instance, computational studies have been used to elucidate the mechanism of foldamer-catalyzed aldol condensations. nih.govacs.orgresearchgate.net

Predictive Models for Stereoselectivity: A significant challenge in asymmetric synthesis is predicting the stereochemical outcome of a reaction. Machine learning models are being developed to predict the enantioselectivity of reactions based on the structures of the reactants and the catalyst. nih.govnih.govrsc.orgresearchgate.net These models can help chemists choose the right catalyst to obtain the desired stereoisomer of a β-hydroxy aldehyde.

Exploration of Undiscovered Bio-Catalytic and Biomimetic Pathways for Efficient and Stereoselective Production

Nature provides a vast and largely untapped reservoir of catalytic power in the form of enzymes. Biocatalysis and biomimetic chemistry offer highly efficient and stereoselective routes to β-hydroxy aldehydes, often under mild and environmentally benign conditions. rsc.org

Enzymatic Aldol Additions: Aldolases are enzymes that catalyze aldol reactions in biological systems with remarkable stereocontrol. nih.govwikipedia.org Researchers are exploring the use of isolated aldolases or whole microbial cells containing these enzymes as biocatalysts for the synthesis of chiral β-hydroxy aldehydes. nih.govacs.orgresearchgate.net The use of whole-cell biocatalysts can be particularly advantageous as it eliminates the need for enzyme purification and can provide in-situ cofactor regeneration. nih.govresearchgate.net

Engineered Enzymes: Through protein engineering, the substrate scope and catalytic properties of natural enzymes can be modified to suit specific synthetic needs. york.ac.ukmax-planck-innovation.de By introducing mutations into the active site of an enzyme, it is possible to create novel biocatalysts that can accept non-natural substrates or catalyze reactions with altered selectivity. max-planck-innovation.de This approach has the potential to generate a wide range of custom-designed enzymes for the synthesis of diverse β-hydroxy aldehydes.

Biomimetic Catalysis: Inspired by the mechanisms of enzymatic catalysis, chemists are designing small-molecule catalysts that mimic the function of enzymes. nih.govrsc.orgrsc.orgresearchgate.netresearchgate.net These biomimetic catalysts often incorporate key functional groups found in the active sites of enzymes, such as hydrogen-bond donors and acceptors, to achieve high levels of stereocontrol. nih.gov Chiral pyridoxal (B1214274) catalysts, for example, have been developed to mimic the action of pyridoxal phosphate (B84403) (PLP)-dependent enzymes in asymmetric aldol reactions of glycinates. nih.govrsc.orgresearchgate.net

Whole-Cell Biotransformations: The use of whole microbial cells as "chemical factories" is a promising strategy for the sustainable production of fine chemicals. rsc.orgnih.govresearchgate.netnih.govmdpi.com By harnessing the metabolic pathways of microorganisms, it is possible to convert simple starting materials into complex molecules like β-hydroxy aldehydes. For example, a one-pot cascade reaction using a whole-cell biocatalyst and an organocatalyst has been developed to produce 2-ethyl-2-hexenal (B1232207) from n-butanol. rsc.org

Q & A

Q. What are the primary synthetic routes for 2-ethyl-3-hydroxybutanal, and how can reaction conditions be optimized?

The synthesis of 2-ethyl-3-hydroxybutanal typically involves hydroxyalkylation/alkylation (HAA) reactions. For example, acid-catalyzed condensation of aldehydes with furanic compounds (e.g., 2-methylfuran) can yield branched aldehydes. Key parameters include:

- Catalyst selection : Ion-exchange resins (e.g., Amberlyst-15 or D2 resin) show high selectivity and reusability, with negligible deactivation over multiple cycles .

- Temperature and time : Lower temperatures (e.g., 50°C) minimize side reactions, while extended reaction times (≥8 hours) improve conversion rates but may increase byproduct formation .

- Molar ratios : A 2-methylfuran/butanal molar ratio >1 enhances aldehyde conversion and selectivity .

Q. How can spectroscopic methods be employed to characterize 2-ethyl-3-hydroxybutanal?

Critical spectroscopic techniques include:

- Infrared (IR) spectroscopy : The hydroxyl (-OH) and carbonyl (C=O) groups produce distinct peaks. For 3-hydroxybutanal analogs, IR spectra show strong absorption at ~3300 cm⁻¹ (O-H stretch) and ~1720 cm⁻¹ (C=O stretch) .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals splitting patterns for ethyl and hydroxyl protons, while ¹³C NMR identifies carbons in the aldehyde and hydroxyl groups.

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 88 for 3-hydroxybutanal) and fragmentation patterns confirm structural assignments .

Advanced Research Questions

Q. How can discrepancies in catalytic efficiency data for 2-ethyl-3-hydroxybutanal synthesis be resolved?

Discrepancies often arise from variations in experimental conditions:

- Catalyst load : Higher loads (>1.2 wt%) may reduce selectivity due to side reactions (e.g., oligomerization), even if conversion rates increase .

- Particle size : For ion-exchange resins, smaller particles (e.g., 200–400 mesh) enhance surface area and activity but may complicate separation .

- Standardized reporting : Compare data using consistent metrics (e.g., turnover frequency, TOF) and control variables like temperature and solvent purity.

Q. What methodologies are recommended for analyzing environmental stability and degradation products of 2-ethyl-3-hydroxybutanal?

- Solid-phase extraction (SPE) : Use Oasis HLB cartridges to concentrate trace analytes from water samples. Conditioning with methanol and elution with 2-propanol improves recovery rates .

- Liquid chromatography–mass spectrometry (LC-MS) : Employ a C18 column with electrospray ionization (ESI) in negative mode to detect hydroxylated and oxidized derivatives.

- Degradation studies : Simulate photolysis/hydrolysis under controlled pH and UV light, monitoring intermediates via time-resolved LC-MS .

Q. How can reaction byproducts be minimized during large-scale synthesis?

- Catalyst optimization : Use D2 resin, which maintains >97% selectivity even after three cycles, reducing waste from deactivation .

- In-line monitoring : Implement real-time FTIR or Raman spectroscopy to detect byproducts early and adjust conditions dynamically.

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) suppress aldol condensation side reactions compared to protic solvents.

Data Contradiction Analysis

Q. Why do some studies report lower selectivity for 2-ethyl-3-hydroxybutanal despite high conversion rates?

This contradiction often stems from:

- Overloading catalysts : Excess catalyst (>1.2 wt%) accelerates competing pathways (e.g., dehydration or polymerization), reducing selectivity .

- Uncontrolled pH : Acidic conditions favor aldol condensation, while neutral/basic conditions may stabilize intermediates.

- Impurity effects : Trace metals or moisture in reagents can alter reaction pathways.

Methodological Best Practices

- Sample preparation : Deactivate glassware with dimethyldichlorosilane (DMDCS) to prevent analyte adsorption .

- Calibration : Use deuterated internal standards (e.g., BP-3-d5) for LC-MS quantification to correct matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.